molecular formula C7H10ClNOS B13198408 3-Amino-1-(3-chlorothiophen-2-yl)propan-1-ol

3-Amino-1-(3-chlorothiophen-2-yl)propan-1-ol

Cat. No.: B13198408
M. Wt: 191.68 g/mol
InChI Key: AMAKVPTYMOHDBM-UHFFFAOYSA-N
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Description

3-Amino-1-(3-chlorothiophen-2-yl)propan-1-ol is an organic compound with the molecular formula C₇H₁₀ClNOS This compound features a thiophene ring substituted with a chlorine atom and an amino alcohol side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(3-chlorothiophen-2-yl)propan-1-ol typically involves the reaction of 3-chlorothiophene-2-carbaldehyde with an appropriate amine and reducing agent. One common method includes:

    Step 1: Reacting 3-chlorothiophene-2-carbaldehyde with ammonia or an amine to form an imine intermediate.

    Step 2: Reducing the imine intermediate using a reducing agent such as sodium borohydride to yield the desired amino alcohol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(3-chlorothiophen-2-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form simpler amines or alcohols.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Corresponding ketones or aldehydes.

    Reduction: Simpler amines or alcohols.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

3-Amino-1-(3-chlorothiophen-2-yl)propan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-1-(3-chlorothiophen-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-1-(2-chlorothiophen-3-yl)propan-1-ol
  • 3-Amino-1-(4-chlorothiophen-2-yl)propan-1-ol
  • 3-Amino-3-(5-chlorothiophen-2-yl)propan-1-ol

Uniqueness

3-Amino-1-(3-chlorothiophen-2-yl)propan-1-ol is unique due to its specific substitution pattern on the thiophene ring and the presence of both amino and alcohol functional groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C7H10ClNOS

Molecular Weight

191.68 g/mol

IUPAC Name

3-amino-1-(3-chlorothiophen-2-yl)propan-1-ol

InChI

InChI=1S/C7H10ClNOS/c8-5-2-4-11-7(5)6(10)1-3-9/h2,4,6,10H,1,3,9H2

InChI Key

AMAKVPTYMOHDBM-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1Cl)C(CCN)O

Origin of Product

United States

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